Ethanol, 2-(salicylamino)-

Description

Aminoethanol derivatives are a class of organic compounds characterized by an ethanol backbone substituted with an amino group at the 2-position. However, the evidence extensively covers structurally analogous compounds, such as 2-(methylamino)ethanol, 2-(ethylamino)ethanol, diethylaminoethanol, and others. These derivatives differ in alkyl chain length and substituents, leading to variations in physical properties, toxicity, and industrial applications. Below, we provide a detailed comparison of these compounds, leveraging data from the evidence.

Properties

CAS No. |

4202-67-9 |

|---|---|

Molecular Formula |

C9H13NO2 |

Molecular Weight |

167.2 g/mol |

IUPAC Name |

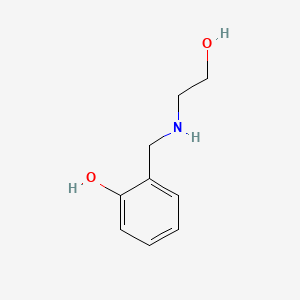

2-[(2-hydroxyethylamino)methyl]phenol |

InChI |

InChI=1S/C9H13NO2/c11-6-5-10-7-8-3-1-2-4-9(8)12/h1-4,10-12H,5-7H2 |

InChI Key |

DDNZKESRAINYTI-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)CNCCO)O |

Canonical SMILES |

C1=CC=C(C(=C1)CNCCO)O |

Other CAS No. |

4202-67-9 |

sequence |

G |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Molecular Properties

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Substituents |

|---|---|---|---|---|---|

| 2-(Methylamino)ethanol | 109-83-1 | C₃H₉NO | 75.11 | 159.5 | Methyl group |

| 2-(Ethylamino)ethanol | 110-73-6 | C₄H₁₁NO | 89.14 | 169.6 | Ethyl group |

| Diethylaminoethanol (DEAE) | 100-37-8 | C₆H₁₅NO | 117.19 | 230–235 | Two ethyl groups |

| 2-(Hexylamino)ethanol | 54596-69-9 | C₈H₁₉NO | 145.24 | 121–122 (at 0.019 bar) | Hexyl group |

| 2-(N-Pentylamino)ethanol | 35161-67-2 | C₇H₁₇NO | 131.22 | Not reported | Pentyl group |

Key Observations :

- Alkyl Chain Impact: Longer alkyl chains (e.g., hexyl, pentyl) increase molecular weight and reduce volatility, as seen in the elevated boiling point of 2-(hexylamino)ethanol under reduced pressure .

- Symmetry Effects: Diethylaminoethanol (DEAE), with two ethyl groups, exhibits a higher boiling point (230–235°C) compared to mono-substituted derivatives, likely due to reduced hydrogen bonding capacity .

Research Findings and Trends

Hydrogen Bonding and Crystal Engineering

Hydrogen bonding patterns in aminoethanols influence their aggregation and crystallization. For example:

Thermal Stability

- Volatility Trends: Boiling points increase with alkyl chain length under ambient pressure but decrease under vacuum, as seen in 2-(hexylamino)ethanol .

- Thermodynamic Data: For 2-(ethylamino)ethanol, the vaporization enthalpy is 61.0 ± 0.4 kJ/mol, reflecting moderate intermolecular forces .

Limitations and Data Gaps

- Toxicity data for 2-(ethylamino)ethanol and 2-(hexylamino)ethanol are incomplete, requiring further studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.